3-Chloro-4-methyl-L-phenylalanine
Description
Contextualizing the Research Significance of Modified Amino Acids
Amino acids serve as the fundamental building blocks of proteins and are pivotal players in a vast array of biological processes. nih.gov The modification of these natural amino acids has emerged as a powerful tool in chemical biology and medicinal chemistry, offering a means to probe and modulate biological systems with high precision. nih.govsigmaaldrich.com These alterations, which can range from simple substitutions to the introduction of complex functional groups, can dramatically alter the physicochemical properties of the parent amino acid. libretexts.org Such changes, in turn, can influence protein structure, function, and interactions. libretexts.org
Modified amino acids are instrumental in a variety of research applications, including the development of novel therapeutic agents, the investigation of enzyme mechanisms, and the engineering of proteins with enhanced or novel properties. ontosight.aichemimpex.com By incorporating these synthetic analogs into peptides and proteins, researchers can gain valuable insights into biological pathways and disease mechanisms. chemimpex.comnih.gov The ability to tailor the properties of amino acids allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery and design. nih.gov
The Role of Halogenated and Methylated Phenylalanine Analogs in Scholarly Investigations
Among the various classes of modified amino acids, halogenated and methylated phenylalanine analogs have garnered significant attention for their unique contributions to scientific research. Halogenation of the phenyl ring of phenylalanine can modulate its hydrophobicity and electronic properties, which can have a profound impact on molecular interactions. researchgate.netnih.gov For instance, the introduction of chlorine or fluorine atoms can alter the aggregation behavior of amyloid peptides, providing a valuable tool for studying neurodegenerative diseases. researchgate.netnih.gov
Recent studies have highlighted that halogen groups at the meta position (position 3) of the phenylalanine benzene (B151609) ring can enhance its affinity for the L-type amino acid transporter 1 (LAT1), a protein crucial for transporting large neutral amino acids and a target for drug delivery in cancer therapy. nih.gov The size of the halogen atom has been shown to correlate with this increased affinity. nih.gov
Methylated phenylalanine analogs, on the other hand, are utilized to probe steric and conformational effects within biological systems. The addition of a methyl group can introduce steric hindrance, influencing peptide conformation and receptor binding. These analogs are valuable in studies of enzyme specificity and in the design of enzyme inhibitors. researchgate.net The strategic placement of methyl groups can also impact the metabolic stability of peptide-based drugs.
The compound at the center of this article, 3-Chloro-4-methyl-L-phenylalanine , combines both halogenation and methylation, making it a particularly interesting subject for research.
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-amino-3-(3-chloro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
AMMKDLMOXARMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Methodological Advancements in the Synthesis and Derivatization of 3 Chloro 4 Methyl L Phenylalanine
Stereoselective Synthesis Strategies for Chiral Phenylalanine Derivatives
The biological activity of complex molecules containing amino acids is often dependent on their stereochemistry. Therefore, developing methods for the stereoselective synthesis of 3-Chloro-4-methyl-L-phenylalanine is of paramount importance. These strategies are designed to produce the desired L-enantiomer in high purity.
Asymmetric Synthesis Approaches for L-Enantiomers
Asymmetric synthesis provides a direct route to enantiomerically pure amino acids. One powerful method is the asymmetric α-alkylation of a glycine (B1666218) Schiff base using a chiral phase transfer catalyst. nih.gov This approach involves the reaction of an N-protected glycine ester with a substituted benzyl (B1604629) bromide in the presence of a chiral catalyst, such as a Cinchona alkaloid derivative. nih.gov For the synthesis of this compound, this would involve the use of 3-chloro-4-methylbenzyl bromide as the alkylating agent. The choice of the pseudoenantiomeric catalyst allows for the selective synthesis of either the (S)- or (R)-enantiomer, providing excellent yields and high enantioselectivity. nih.gov
Another established method for the asymmetric synthesis of novel phenylalanine analogs is Schöllkopf's bis-lactim ether method. This technique utilizes a chiral auxiliary derived from valine to guide the stereoselective alkylation of a glycine unit. researchgate.netnih.gov This method has been successfully applied to the synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine and represents a viable strategy for preparing this compound with high optical purity. researchgate.netnih.gov
Table 1: Asymmetric Synthesis Approaches for Phenylalanine Derivatives
| Method | Key Reagents/Catalysts | General Principle | Applicability to this compound |
|---|---|---|---|
| Asymmetric Phase Transfer Catalysis | Glycine Schiff base, Chiral Cinchona alkaloid catalyst | Stereoselective α-alkylation of a glycine enolate equivalent. nih.gov | Applicable using 3-chloro-4-methylbenzyl bromide as the alkylating agent. nih.gov |
| Schöllkopf's Bis-lactim Ether Method | Valine-derived chiral auxiliary | Diastereoselective alkylation of a chiral glycine equivalent followed by hydrolysis. researchgate.netnih.gov | A proven method for structurally similar unnatural phenylalanine analogs. researchgate.netnih.gov |
Biocatalytic Synthesis Methodologies for Chiral Amino Acids
Engineered d-amino acid dehydrogenases and d-amino acid transaminases have also been developed for the asymmetric synthesis of D-phenylalanines, highlighting the potential of protein engineering to create biocatalysts for specific synthetic needs. acs.orgnih.gov Similar engineering efforts could be directed towards enzymes that produce the L-enantiomer, such as L-amino acid deaminases, to further improve the efficiency of biocatalytic routes to compounds like this compound. acs.orgnih.gov
Chemical Derivatization and Protecting Group Strategies (e.g., Boc-protection)
To facilitate the use of this compound in further synthetic applications, particularly in peptide synthesis, its functional groups must be temporarily masked with protecting groups. The most common strategy is the protection of the α-amino group. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose. chemimpex.com
The resulting derivative, N-Boc-3-chloro-4-methyl-L-phenylalanine, exhibits enhanced stability and solubility in organic solvents commonly used in peptide synthesis. chemimpex.com This protection prevents the nucleophilic amino group from participating in unwanted side reactions during the carboxyl group's activation and coupling to another amino acid. The Boc group is stable under the conditions of peptide coupling but can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine for subsequent chain elongation.
Table 2: Properties of N-Boc-3-chloro-L-phenylalanine
| Property | Description | Reference |
|---|---|---|
| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-chloro-4-methylphenyl)propanoic acid | thermofisher.com |
| Molecular Formula | C15H20ClNO4 | chemimpex.com |
| Function of Boc Group | Protects the α-amino group during chemical synthesis. | medchemexpress.com |
| Benefits | Enhances stability and solubility for peptide synthesis. chemimpex.com | chemimpex.com |
| Deprotection | Typically removed with mild acid (e.g., TFA). |
Incorporation into Complex Molecular Architectures
The strategic placement of this compound into larger molecules, such as peptides or other conjugates, is key to its utility in developing new functional materials and therapeutic agents.
Peptide Scaffold Integration
N-Boc-3-chloro-4-methyl-L-phenylalanine is an ideal building block for solid-phase peptide synthesis (SPPS). chemimpex.com In SPPS, the Boc-protected amino acid is activated at its carboxyl group and coupled to the free amino group of a resin-bound amino acid or peptide chain. This cycle of deprotection and coupling is repeated to build a desired peptide sequence. The incorporation of this compound can introduce specific conformational constraints or new binding interactions that can modulate the biological activity and stability of the resulting peptide. chemimpex.com This makes it a valuable tool for creating peptide libraries for drug screening and for the rational design of peptidomimetics. chemimpex.com
Non-Peptidic Conjugation Methodologies, including Bioconjugation
Beyond peptides, this compound can be incorporated into non-peptidic structures through various conjugation methods. The amino or carboxyl groups can be used as handles for attachment to other molecules, such as polymers, lipids, or small molecule drugs.
A notable example of how modified amino acids can be used for conjugation is seen with 3,4-dihydroxy-L-phenylalanine (DOPA). Peptides containing multiple DOPA residues exhibit strong adhesive properties and can coat a variety of surfaces, including polystyrene and titanium, through interactions involving the catechol group. nih.gov This principle of bioconjugation can be conceptually extended to other modified amino acids. While this compound does not possess the same adhesive properties as DOPA, its unique chemical handles can be exploited for covalent attachment to surfaces or other biomolecules, creating novel functional materials or targeted drug delivery systems. nih.gov
Analytical Methodologies for Characterization of Synthetic Products
The successful synthesis of this compound and its derivatives necessitates rigorous analytical characterization to confirm the chemical structure, assess purity, and determine stereochemical integrity. A suite of advanced spectroscopic and chromatographic techniques is employed for this purpose, each providing complementary information to build a comprehensive profile of the synthetic product. Key methodologies include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various forms of chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to map the connectivity of atoms within the molecule.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the α-proton, the β-protons of the side chain, and the methyl group protons. The coupling patterns and chemical shifts are characteristic of the substitution pattern on the phenyl ring. For instance, data for the related compound L-Phenylalanine shows aromatic protons in the δ 7.3-7.5 ppm range, with the α-proton around δ 4.0 ppm and β-protons between δ 3.1-3.3 ppm. chemicalbook.com
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The spectrum provides key signals for the carboxyl carbon, the aromatic carbons (with the chlorinated and methyl-substituted carbons having characteristic shifts), the α-carbon, the β-carbon, and the methyl carbon. For comparison, the ¹³C NMR spectrum of DL-4-Chlorophenylalanine methyl ester hydrochloride shows characteristic peaks for the aromatic, alkyl, and carbonyl carbons. chemicalbook.com
Table 1: Illustrative NMR Data for Phenylalanine Analogs
| Nucleus | Functional Group | Exemplary Chemical Shift (ppm) | Reference Compound |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.33 - 7.43 | L-Phenylalanine chemicalbook.com |
| ¹H | Alpha-Proton (α-H) | ~3.99 | L-Phenylalanine chemicalbook.com |
| ¹H | Beta-Protons (β-CH₂) | 3.13 - 3.29 | L-Phenylalanine chemicalbook.com |
| ¹³C | Carbonyl (C=O) | ~170 | DL-4-Chlorophenylalanine methyl ester hydrochloride chemicalbook.com |
| ¹³C | Aromatic (Ar-C) | 127 - 135 | DL-4-Chlorophenylalanine methyl ester hydrochloride chemicalbook.com |
| ¹³C | Alpha-Carbon (α-C) | ~55 | L-Phenylalanine Methyl Ester rsc.org |
This table presents typical chemical shift ranges for related compounds to illustrate the type of data obtained from NMR analysis. Actual values for this compound may vary.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an exact mass, which helps to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, corroborating the data from NMR. For related chloro-aniline compounds, Gas Chromatography-Mass Spectrometry (GC-MS) has proven to be an effective method for identification and quantification. nih.gov The mass spectrum of the parent L-phenylalanine shows a molecular ion peak at m/z 165, with characteristic fragments at m/z 120 (loss of the carboxyl group) and m/z 91 (tropylium ion). nist.gov
Table 2: Characteristic Mass Spectrometry Data
| Technique | Analyte | Key Ion (m/z) | Significance |
|---|---|---|---|
| ESI-MS | This compound | [M+H]⁺ | Molecular Weight Confirmation |
| GC-MS | 3-Chloro-4-methylaniline (precursor) | 141, 140, 106 | Molecular Ion and Fragment Ions nih.gov |
Chromatographic Techniques
Chromatography is essential for assessing the purity of the synthetic product and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound. When a chiral stationary phase is used, HPLC can effectively separate the L- and D-enantiomers, allowing for the determination of enantiomeric excess (ee), a critical parameter for biologically active compounds. evitachem.com Studies involving biaryl aldehydes have used HPLC with chiral columns to determine enantiomeric ratios after synthesis. acs.org
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for preliminary purity assessment. For example, TLC using a fluorescamine (B152294) reagent has been used for the detection of the related compound 3-chloro-4-methylaniline. nih.gov
X-Ray Crystallography
For derivatives that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, confirming not only the molecular connectivity but also the absolute stereochemistry of chiral centers. rsc.org The absolute configuration of atropisomeric products in related syntheses has been definitively established using this method. acs.org
Research Applications in Protein Engineering and Peptide Chemistry
Utility as Noncanonical Amino Acids (ncAAs) in Genetic Code Expansion
The introduction of noncanonical amino acids (ncAAs) into proteins at specific sites is a powerful technique known as genetic code expansion. This method allows researchers to create proteins with novel chemical properties and functions. 3-Chloro-4-methyl-L-phenylalanine serves as such an ncAA, providing a unique combination of a bulky methyl group and an electron-withdrawing chloro group.
The process of incorporating an ncAA like this compound into a protein relies on the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.gov This engineered pair works independently of the cell's own machinery. The synthetase is specifically designed to recognize the ncAA and attach it to its partner tRNA. This tRNA, in turn, is engineered to recognize a specific codon—often a "blank" or reassigned codon like the amber stop codon (UAG)—in the messenger RNA (mRNA) sequence of the target protein. nih.gov When the ribosome encounters this codon during protein synthesis, the engineered tRNA delivers the ncAA, incorporating it into the growing polypeptide chain.
The key steps for incorporating an ncAA are:
An orthogonal aminoacyl-tRNA synthetase (aaRS) is engineered to specifically recognize the ncAA.
A corresponding orthogonal tRNA is created that is charged by the engineered aaRS and recognizes a specific, often unused, codon.
The gene for the protein of interest is modified to include this specific codon at the desired insertion site.
The cells are supplied with the ncAA in their growth medium.
The incorporation of this compound can be used to introduce a unique chemical handle into a protein for various applications, such as bioconjugation or for studying protein environments using spectroscopic techniques.
Engineering Modified Peptides with Tailored Functionalities for Drug Development
The development of peptide-based drugs is often hindered by their poor stability in the body, as they are easily broken down by enzymes called proteases. Incorporating ncAAs like this compound into peptides is a strategy to overcome this limitation. kennesaw.edu
The presence of the chloro and methyl groups on the phenyl ring creates a bulkier and chemically different side chain compared to natural amino acids. This modification can create steric hindrance that prevents proteases from recognizing and cleaving the peptide bonds, thus increasing the peptide's half-life in the bloodstream. kennesaw.edu Furthermore, these modifications can enhance the peptide's binding affinity and specificity for its target by introducing new hydrophobic and electronic interactions. For example, halogenated phenylalanines have been shown to interact favorably with hydrophobic pockets in target proteins. nih.gov
Unnatural α-amino acids are important building blocks for the synthesis of peptides and pharmaceutical molecules. nih.gov The introduction of such modified residues can lead to peptidomimetics with improved pharmacokinetic properties, making them more effective as therapeutic agents.
Table 1: Potential Effects of Incorporating this compound into Peptides
| Feature | Consequence for Drug Development |
| Increased Steric Bulk | Enhanced resistance to proteolytic degradation, leading to a longer half-life. |
| Modified Hydrophobicity | Can improve binding to target proteins and may affect cell membrane permeability. |
| Altered Electronic Properties | The electron-withdrawing nature of the chlorine atom can influence intramolecular and intermolecular interactions. |
| Novel Binding Interactions | Can lead to higher affinity and selectivity for the intended biological target. |
Investigations into Protein Structure-Function Relationships via Amino Acid Substitution
Substituting a natural amino acid with an analog like this compound is a powerful method for probing the structure and function of proteins. chemimpex.com By replacing a key amino acid in a protein's active site or at a protein-protein interface, researchers can systematically study the role of that residue's size, shape, and electronic properties.
The introduction of the chloro and methyl groups provides a way to explore how small changes in the local environment affect protein stability, folding, and catalytic activity. For example, replacing a phenylalanine with this compound allows for the investigation of:
Steric Effects: The larger size of the modified side chain can reveal how much space is available in a particular pocket of the protein.
Hydrophobic Interactions: The added hydrophobicity can be used to probe the importance of hydrophobic packing in protein structure and interactions.
Cation-π Interactions: The electron-withdrawing chlorine atom can modulate the cation-π interactions that are often important for ligand binding.
These studies provide valuable insights into the precise molecular interactions that govern a protein's biological function, which is crucial for understanding disease mechanisms and for the rational design of new enzymes and inhibitors. chemimpex.com
Role in the Biosynthesis of Nonproteinogenic Amino Acids in Natural Products Research
While this compound is a synthetic compound, its components—a halogenated phenyl ring and a methyl group—are found in various natural products. Research into the biosynthesis of natural nonproteinogenic amino acids can provide templates for the engineered production of synthetic ones.
The biosynthesis of L-phenylalanine in organisms begins with precursors from central carbon metabolism, which enter the shikimate pathway to produce chorismate. frontiersin.orgresearchgate.net Chorismate is then converted to phenylpyruvate, which is finally transaminated to yield L-phenylalanine. nih.gov
To produce derivatives like this compound, researchers can employ metabolic engineering and synthetic biology approaches. This could involve:
Engineered Biosynthetic Pathways: Creating novel enzymatic pathways in microorganisms like E. coli or Corynebacterium glutamicum that can convert simple precursors into the desired ncAA. nih.govnih.gov For instance, pathways have been engineered for the production of N-methylphenylalanine from phenylpyruvate. nih.gov
Enzymatic Halogenation and Methylation: Utilizing enzymes such as halogenases and methyltransferases that can specifically add chlorine and methyl groups to the phenylalanine backbone or its precursors. frontiersin.org
These approaches aim to develop sustainable and cost-effective methods for producing valuable ncAAs for research and industrial applications. nih.gov
Investigations into Structure Activity Relationships and Molecular Recognition of 3 Chloro 4 Methyl L Phenylalanine Analogs
Conformational Dynamics and Ligand-Protein Interactions
The way a molecule like 3-Chloro-4-methyl-L-phenylalanine moves and changes shape, known as its conformational dynamics, is critical for how it interacts with proteins. These interactions are fundamental to its biological effects.
The introduction of halogen atoms, such as the chlorine in this compound, can significantly alter how a molecule binds to a protein. Halogen bonds can enhance binding affinity, with larger halogens often leading to a more pronounced effect. nih.gov For instance, studies on phenylalanine analogs have shown that halogen groups at the meta-position (position 3) of the benzene (B151609) ring increase affinity for the L-type amino acid transporter 1 (LAT1). nih.gov This suggests that the chlorine atom in this compound likely plays a key role in its interaction with protein targets.
The flexibility of the amino acid side chain also contributes to the conformational dynamics. This flexibility allows the molecule to adopt different shapes, or conformations, to fit into a protein's binding site. The specific conformation that is adopted upon binding is crucial for initiating a biological response.
Impact of Halogenation and Methylation on Bioactivity and Selectivity
The presence and position of halogen and methyl groups on the phenylalanine ring are key determinants of its biological activity and selectivity for specific protein targets.
Halogenation: The introduction of a halogen atom, such as chlorine, can have multiple effects. It can alter the molecule's electronic properties and its ability to form halogen bonds, which can modulate ligand-receptor interactions. nih.gov For example, in the context of the L-type amino acid transporter (LAT1), increasing the size of the halogen at the 3-position (from fluorine to iodine) correlates with increased inhibitory effects. nih.gov This indicates that the chlorine at the 3-position of this compound is a critical feature for its bioactivity. The position of the halogen is also crucial; for instance, a halogen at the ortho-position (position 2) can significantly improve LAT1 affinity and selectivity compared to substitutions at other positions. nih.gov
Methylation: The addition of a methyl group, as seen in 4-methyl-L-phenylalanine, also plays a significant role. The methyl group increases the hydrophobicity of the molecule. nih.gov This increased hydrophobicity can enhance the interaction with hydrophobic pockets in target proteins, thereby influencing the magnitude of the biological response. nih.gov Studies on analogs have shown that increasing the bulk of the hydrophobic side chain is a primary determinant of the allosteric inhibition of certain enzymes. nih.gov
The combination of both a chlorine atom and a methyl group in this compound creates a unique chemical entity with specific properties that dictate its interaction with biological systems. This strategic combination can lead to enhanced selectivity for a particular protein target over others. For example, in the development of compounds targeting LAT1, a key goal is to achieve high affinity for LAT1 with minimal affinity for the structurally similar LAT2 transporter. nih.gov The specific substitutions on the phenylalanine ring are instrumental in achieving this selectivity. nih.gov
Stereochemical Influence on Molecular Recognition Processes
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition processes, as biological systems are inherently chiral. For amino acids like this compound, the "L" designation refers to a specific stereoisomer.
Enzymes and receptors are highly specific and can differentiate between different stereoisomers of a ligand. The precise spatial orientation of functional groups, such as the amino group, carboxyl group, and the substituted phenyl ring of this compound, determines how it fits into the binding site of a protein.
Studies on phenylalanine ammonia-lyase, for example, have demonstrated the enzyme's stereospecificity, showing that it primarily acts on the (S)-enantiomer of phenylalanine, which corresponds to L-phenylalanine. rsc.orgrsc.org The reaction involves the specific removal of a hydrogen atom from a particular position, highlighting the enzyme's ability to distinguish between spatially different hydrogen atoms. rsc.orgrsc.org
The stereochemical configuration is also crucial in the design of drugs. For instance, in the development of antagonists for certain receptors, the specific stereoisomer can dramatically affect the potency and efficacy of the compound. The use of a specific stereoisomer can lead to a more targeted interaction with the desired receptor, minimizing off-target effects.
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a molecule relates to its biological activity. These methods are used to predict the activity of new compounds and to guide the design of more potent and selective molecules.
QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to derivatives of phenylalanine to understand their interactions with various protein targets. nih.govnih.gov These models can generate contour maps that visualize the regions around a molecule where certain properties, such as steric bulk or electrostatic charge, are favorable or unfavorable for activity. nih.govnih.gov This information is invaluable for designing new analogs with improved properties.
Molecular docking is another computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize the potential interactions between the ligand and the protein at an atomic level. For instance, docking studies can help to understand how the chlorine and methyl groups of this compound fit into the binding pocket of a target protein and what specific interactions they form.
These computational approaches, when combined with experimental data, provide a comprehensive picture of the structure-activity relationships of this compound and its analogs, facilitating the rational design of new molecules with desired biological activities.
Biochemical Pathways and Enzymatic Studies Involving Phenylalanine Derivatives
Exploration of Metabolic Pathways and Enzyme Interactions
The metabolic fate of unnatural amino acids like 3-Chloro-4-methyl-L-phenylalanine is largely determined by how they are recognized and processed by cellular machinery accustomed to natural amino acids. Phenylalanine and tyrosine are transported across cell membranes by specialized proteins, such as the L-type Amino Acid Transporter 1 (LAT1). nih.govnih.gov LAT1 is highly expressed at the blood-brain barrier and is often overexpressed in tumor cells, making it a key target for drug delivery. nih.govnih.gov
Studies on various phenylalanine analogs reveal that substitutions on the aromatic ring significantly influence their interaction with transporters like LAT1. For instance, research has shown that meta-substituted phenylalanine derivatives can exhibit a higher affinity for LAT1 compared to those substituted at the ortho or para positions. nih.govescholarship.org Furthermore, the nature of the substituent is critical; increasing lipophilicity in analogs has been correlated with diminished substrate activity and a shift towards inhibitory behavior. escholarship.org Given its structure, this compound would be expected to interact with amino acid transporters, and its transport efficiency and potential inhibitory properties would be dictated by the combined electronic and steric effects of the chloro and methyl groups.
Once inside the cell, these analogs may be incorporated into peptides or interact with metabolic enzymes. The halogenation of phenylalanine residues has been shown to modulate hydrophobic and aromatic-aromatic interactions, which can alter the aggregation kinetics of peptides, a process relevant in amyloid-related diseases. nih.gov A study on halogenated variants of the NFGAIL peptide showed a direct correlation between the hydrophobicity of the phenylalanine analog and the speed of amyloid formation. nih.gov This suggests that derivatives like this compound could influence protein folding and aggregation pathways.
Studies on Amino Acid Metabolism and Derivatization in Biological Systems
The primary metabolic pathway for phenylalanine is its irreversible conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). youtube.com This process is crucial, and its disruption leads to metabolic disorders like phenylketonuria (PKU). youtube.comyoutube.com Unnatural amino acids are generally not substrates for this primary pathway but can interfere with it.
Halogenated derivatives of L-phenylalanine can act as antimetabolites. For example, p-chlorophenylalanine (PCPA) does not get incorporated into polypeptides in place of phenylalanine or tyrosine. nih.gov Instead, it exerts its effects primarily by inhibiting key enzymes, as discussed in the next section. nih.gov The cellular uptake of other large neutral amino acids can also be inhibited by such analogs. nih.gov
Modern protein engineering leverages the site-specific incorporation of Uaas to create proteins with novel properties. nih.govnih.gov This is achieved by using an "expanded genetic code," where a codon (often an amber stop codon) is reassigned to a specific Uaa. nih.gov This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the Uaa and the designated codon, allowing for its insertion into a growing polypeptide chain. nih.gov This technique opens the possibility for a compound like this compound to be deliberately integrated into a protein's structure, introducing a unique chemical handle for further modification or study. researchgate.net
Enzyme Inhibition and Modulatory Activities
One of the most well-documented activities of chlorinated phenylalanine derivatives is enzyme inhibition. The analog 4-chloro-DL-phenylalanine, also known as fenclonine (B1672495) or PCPA, is a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. nih.govontosight.ai It is also a significant inhibitor of phenylalanine hydroxylase (PAH). nih.govnih.govresearchgate.net
PCPA acts as an irreversible inhibitor of TPH, leading to a profound and long-lasting depletion of serotonin in the brain and other tissues. nih.govnih.gov This property has made PCPA a widely used research tool for investigating the roles of serotonin in various physiological processes. ontosight.ai The inhibition of PAH by PCPA is also significant, with studies showing that a 5 mM concentration of p-chlorophenylalanine can inhibit PAH activity by 95-96%. researchgate.net
The mechanism involves the compound binding to the enzyme's active site. ontosight.ainih.gov For PAH, PCPA has been shown to cause the complete absence of certain enzyme isoenzymes (II and III) while reducing the quantity of another (isoenzyme I). nih.gov The inhibitory constant (Ki), which indicates the concentration required to produce half-maximum inhibition, is a key measure of an inhibitor's potency. pharmacologycanada.orgucl.ac.ukyoutube.com While specific Ki values for this compound are not available, the data from related compounds provide a strong indication of its potential as an enzyme modulator.
Table 1: Inhibitory Effects of Phenylalanine Analogs on Related Enzymes
| Inhibitor Compound | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| p-Chlorophenylalanine | Phenylalanine Hydroxylase (PAH) | 96% inhibition at 5 mM concentration. | researchgate.net |
| p-Chlorophenylalanine | Tryptophan Hydroxylase (TPH) | Selective, irreversible inhibition leading to serotonin depletion. | ontosight.ai |
| p-Ethynylphenylalanine | Tryptophan Hydroxylase (TPH) | Competitive inhibitor with a Ki of 32.6 μM. | medchemexpress.com |
| 6-Fluorotryptophan | Tryptophan Hydroxylase (TPH) | Competitive inhibitor. | medchemexpress.com |
The structure of this compound, with its chlorine at the meta-position and an adjacent methyl group, suggests it would also interact with the active sites of these aromatic amino acid hydroxylases. The precise nature of this interaction—whether competitive or non-competitive, and its potency (Ki)—would be influenced by the specific stereoelectronic profile conferred by its unique substitution pattern compared to PCPA.
Cross-linking and Functionalization in Biomaterial Research (e.g., L-DOPA as a cross-linker)
A significant application for modified amino acids is in the field of biomaterials, particularly in the formation of hydrogels with tunable properties. nih.govmdpi.com A prime example is L-3,4-dihydroxyphenylalanine (L-DOPA), an amino acid known for its role in the strong underwater adhesion of mussel foot proteins. mdpi.com
The catechol side chain of L-DOPA is key to its cross-linking ability. nih.gov It can undergo oxidation to form reactive quinones, which can then form covalent bonds with other quinones or nucleophilic groups on other polymer chains. nih.gov Additionally, the catechol group can form strong, reversible coordination complexes with metal ions, such as Fe³⁺. nih.govrsc.org This dual capacity for covalent and coordination-based cross-linking allows for the creation of robust, self-healing, and adhesive hydrogels suitable for biomedical applications like tissue adhesives and drug delivery systems. nih.govrsc.org For example, gelatin modified with L-DOPA can be rapidly cross-linked with Fe³⁺ ions to form a stable, biocompatible hydrogel. rsc.org
Beyond L-DOPA, the broader strategy of incorporating Uaas with specific reactive groups is a powerful tool in biomaterial design. asu.eduyoutube.com Photo-cross-linkable Uaas, such as p-benzoyl-L-phenylalanine (pBPA), can be incorporated into a protein's sequence using the genetic code expansion techniques mentioned earlier. nih.govmdpi.com Upon exposure to UV light, the benzophenone (B1666685) group on pBPA becomes activated and forms a covalent bond with a nearby residue, effectively cross-linking protein chains. nih.govmdpi.com This method provides precise spatiotemporal control over the cross-linking process. While no studies have specifically used this compound for this purpose, its unique chemical handle could potentially be exploited for novel chemical cross-linking strategies in the future, contributing to the development of advanced functional biomaterials.
Analytical and Methodological Contributions in Chemical Sciences
Development of Chiral Separation Techniques using Cellulose (B213188) Tris(3-chloro-4-methylphenylcarbamate)
The resolution of enantiomers is a critical challenge in pharmaceutical and chemical analysis. Cellulose tris(3-chloro-4-methylphenylcarbamate) has emerged as a highly effective chiral stationary phase (CSP) for the separation of racemic mixtures. This polysaccharide derivative, when coated onto silica (B1680970) particles, provides the necessary chiral environment for differential interaction with enantiomers, enabling their separation by various chromatographic methods. nih.govchromatographyonline.com
High-Performance Liquid Chromatography (HPLC): Cellulose tris(3-chloro-4-methylphenylcarbamate) has been successfully employed as a CSP in HPLC for the chiral resolution of a wide array of compounds. nih.govnih.gov Its chlorinated and methylated phenylcarbamate groups create specific steric and electronic interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for chiral recognition. hplcmart.com Studies have demonstrated its broad applicability for separating various pharmaceuticals under normal phase, reversed-phase, and polar organic conditions. chromatographyonline.comnih.gov The performance of this CSP is often compared to other polysaccharide-based phases, highlighting its complementary and sometimes superior separation capabilities for difficult racemic mixtures. chromatographyonline.com
Nano-Liquid Chromatography (Nano-LC) and Capillary Electrochromatography (CEC): The application of cellulose tris(3-chloro-4-methylphenylcarbamate) extends to miniaturized separation techniques like nano-LC and CEC. nih.govresearchgate.net These methods offer advantages such as higher efficiency and reduced solvent consumption. In nano-LC, capillary columns packed with this CSP have been used for the enantioseparation of various neutral drugs. researchgate.net In CEC, the CSP is coated onto silica particles within a capillary. An electric field is then applied across the capillary, driving the separation of enantiomers based on both their electrophoretic mobility and their differential partitioning into the chiral stationary phase. nih.gov Research has shown that stable capillary columns can be prepared with this CSP, proving useful for enantioseparations in combination with polar organic mobile phases. nih.govresearchgate.net
Table 1: Chiral Separation Techniques Utilizing Cellulose Tris(3-chloro-4-methylphenylcarbamate)
| Technique | Description | Key Findings | References |
|---|---|---|---|
| HPLC | A chromatographic technique that uses high pressure to force a solvent through a column containing a stationary phase, allowing for the separation of components in a mixture. | Offers broad applicability for resolving a wide range of racemic pharmaceuticals. Its unique interaction capabilities provide complementary selectivity to other CSPs. | nih.gov, nih.gov, chromatographyonline.com |
| Nano-LC | A miniaturized version of HPLC that operates at nanoliter flow rates, offering high sensitivity and low sample consumption. | Effective for the enantioseparation of neutral drug compounds. | researchgate.net |
| CEC | A hybrid technique that combines the separation principles of HPLC and capillary electrophoresis, driven by an electric field. | Produces stable capillary columns suitable for enantioseparations with polar organic mobile phases. | nih.gov |
Application in Analytical Method Development for Complex Biological Samples
The determination of amino acids and their derivatives in complex biological matrices, such as blood plasma and serum, is crucial for clinical diagnostics and biomedical research. While specific methods for 3-Chloro-4-methyl-L-phenylalanine are not extensively detailed in readily available literature, the well-established methods for its parent compound, phenylalanine, provide a strong foundation for its analysis.
High-performance liquid chromatography with UV detection (HPLC-UV) is a common and reliable method for the simultaneous analysis of underivatized amino acids like phenylalanine and tyrosine in biological fluids. nih.gov Such methods are optimized for factors like mobile phase composition, pH, and column temperature to achieve good retention and peak symmetry. nih.gov For instance, a validated HPLC-UV method for phenylalanine and tyrosine in human plasma demonstrated satisfactory limits of detection and quantification, making it suitable for clinical applications like monitoring phenylketonuria. nih.gov
Furthermore, fluorometric methods have been developed for the sensitive and selective determination of L-phenylalanine in serum samples. nih.gov One such method utilizes the enzyme phenylalanine ammonia-lyase (PAL) to convert phenylalanine to ammonia, which then reacts with o-phthalaldehyde (B127526) (OPA) to produce a fluorescent product. nih.gov This approach offers high sensitivity and can be adapted for the analysis of phenylalanine derivatives. The principles of these established analytical methods for phenylalanine can be directly applied and optimized for the specific detection and quantification of this compound in complex biological samples.
Table 2: Analytical Methods for Phenylalanine Applicable to its Derivatives
| Analytical Method | Principle | Application in Biological Samples | Key Advantages | References |
|---|---|---|---|---|
| HPLC-UV | Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance. | Simultaneous determination of underivatized phenylalanine and tyrosine in blood plasma. | Robust, accurate, and precise for clinical monitoring. | nih.gov |
| Fluorometry | Detection of fluorescence emitted from a product of an enzyme-catalyzed reaction. | Determination of L-phenylalanine in human serum samples. | High sensitivity and selectivity. | nih.gov |
Mechanistic Studies of Chemical Reactions Involving Phenylalanine Derivatives
The study of reaction mechanisms involving amino acids and their derivatives is fundamental to understanding biochemical pathways and developing new synthetic methodologies. One area of significant interest is the oxidative decarboxylation of phenylalanine derivatives.
Oxidative decarboxylation is a chemical reaction that involves the removal of a carboxyl group with concurrent oxidation. This reaction is a key step in the biosynthesis of various compounds and has been explored for synthetic purposes. wikipedia.org For example, the biosynthesis of vanillin (B372448) from L-phenylalanine involves an oxidative decarboxylation step. wikipedia.org
Mechanistic studies on the oxidative decarboxylation of amino acids like phenylalanine often focus on the role of catalysts and oxidizing agents. For instance, the reaction of L-Phenylalanine with trichloroisocyanuric acid (TCCA) leads to its oxidative decarboxylation to form phenylacetonitrile. sciencemadness.org The reaction proceeds through the formation of an N-chloroamine intermediate, which then undergoes decarboxylation and elimination.
While specific mechanistic studies on this compound are not widely published, the principles derived from studies on phenylalanine and other derivatives are directly applicable. The presence of the chloro and methyl substituents on the phenyl ring would be expected to influence the electronic properties of the molecule and, consequently, the rate and mechanism of reactions like oxidative decarboxylation. These substituents could affect the stability of intermediates and transition states, providing a valuable probe for detailed mechanistic investigations.
Emerging Research Directions and Future Perspectives on 3 Chloro 4 Methyl L Phenylalanine Research
Advancements in Targeted Therapeutic Agent Design
The unique structure of 3-Chloro-4-methyl-L-phenylalanine makes it a valuable building block in the design of sophisticated therapeutic agents. Its incorporation into molecules can enhance biological activity and specificity.
Researchers are utilizing this compound in the synthesis of novel pharmaceuticals. As a derivative of L-phenylalanine, it can be recognized by cellular transport systems, offering a pathway for targeted drug delivery. A key area of investigation involves its use in creating peptides and other molecules that can selectively interact with specific biological targets, such as enzymes or receptors. chemimpex.com The chlorinated and methylated phenyl ring can lead to compounds with improved efficacy and tailored pharmacological profiles.
One of the most promising areas is in the development of cancer therapeutics that target specific amino acid transporters. The L-type amino acid transporter 1 (LAT1) is overexpressed in many types of cancer cells and is responsible for transporting large neutral amino acids. Studies on halogenated phenylalanine analogs have shown that the position and nature of the halogen substituent significantly influence the compound's affinity and selectivity for LAT1. nih.gov For instance, research on similar compounds like 3-chloro-L-phenylalanine demonstrates its interaction with LAT1, suggesting that derivatives like this compound could be engineered for selective uptake by tumor cells, thereby delivering a cytotoxic payload directly to the cancer. nih.gov
Furthermore, phenylalanine derivatives are being explored as quorum sensing inhibitors. nih.gov Quorum sensing is a system of cell-to-cell communication in bacteria that controls virulence. By designing molecules that disrupt this process, it may be possible to develop new antimicrobial agents that function without killing the bacteria, potentially reducing the pressure for antibiotic resistance. nih.gov The structural features of this compound can be incorporated into these inhibitors to enhance their potency and specificity. nih.gov
Table 1: Research Findings in Targeted Therapeutic Agent Design
| Research Area | Finding | Significance | Citation |
|---|---|---|---|
| LAT1-Targeted Delivery | Halogenated phenylalanines show selective affinity for L-type amino acid transporter 1 (LAT1), which is overexpressed in tumors. | Provides a mechanism for selectively delivering therapeutic agents to cancer cells, potentially reducing side effects. | nih.gov |
| Peptide Synthesis | Serves as a building block for synthesizing peptides and proteins with enhanced biological activity due to its unique chlorinated structure. | Enables the creation of novel drugs and enzyme inhibitors for various diseases, including neurological disorders. | chemimpex.com |
| Quorum Sensing Inhibition | Phenylalanine derivatives can be designed to inhibit bacterial communication (quorum sensing), which controls virulence. | Offers a novel approach to antimicrobial therapy that may circumvent the development of antibiotic resistance. | nih.gov |
Interdisciplinary Approaches in Bioengineering and Biomedicine
The intersection of chemistry and biology has opened new avenues for the application of this compound in bioengineering and biomedical research.
A significant application lies in the field of protein engineering. chemimpex.com By incorporating this unnatural amino acid into the structure of proteins, researchers can probe and modify protein function and structure. This technique allows for the introduction of specific chemical handles into a protein, enabling detailed studies of metabolic pathways and enzyme mechanisms. chemimpex.com The chlorine and methyl groups can alter electronic and steric properties, providing insights into protein folding, stability, and intermolecular interactions.
In neuroscience research, related chlorinated phenylalanine compounds are used to study neurotransmitter systems. chemimpex.com They can act as inhibitors of key enzymes, such as tryptophan hydroxylase, which is involved in the synthesis of serotonin (B10506). sigmaaldrich.com This allows scientists to investigate the effects of neurotransmitter depletion and understand the mechanisms of action of certain drugs that affect the brain. chemimpex.com While research on this compound is more nascent, its structural similarity suggests potential for similar applications in neurological studies.
The compound is also relevant to the study of the human exposome, which encompasses all environmental exposures an individual experiences throughout their life. Non-naturally occurring compounds like chlorinated phenylalanines can be detected in human biofluids and are considered part of the exposome, providing data points for how chemical exposures relate to health and disease.
Novel Applications in Agrochemistry and Materials Science
Beyond medicine, the chemical scaffold of this compound lends itself to applications in agrochemistry and the development of new materials.
In agrochemistry, a closely related compound, 3-chloro-4-methylaniline, is recognized for its role as an avicide, a substance used to control bird populations. nih.gov It is the key raw material for synthesizing agents like Starlicide. nih.govgoogle.com The synthesis of this aniline (B41778) often involves the reduction of 2-chloro-4-nitrotoluene. google.com This highlights the utility of the 3-chloro-4-methylphenyl moiety in creating targeted agricultural chemicals.
In materials science, derivatives of this compound serve as important intermediates in the synthesis of dyes and pigments. The aromatic ring system and its substituents can be chemically modified to create complex structures with specific colorimetric properties. For example, research has shown the synthesis of new azo-pyrazoline compounds, which have potential applications as dyes, starting from a derivative containing the 3-chloro-4-methylphenyl group. researchgate.net These synthetic routes demonstrate the versatility of the core structure in creating functional organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
